molecular formula C6H9NO3 B6615341 ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 27771-40-0

ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No. B6615341
CAS RN: 27771-40-0
M. Wt: 143.14 g/mol
InChI Key: UCIVDFOMQXEGMO-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, also known as EDC, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile reagent that can be used in a variety of reactions and has been employed in a range of fields, including organic synthesis, biochemistry, and pharmaceuticals. EDC is a colorless, water-soluble solid that is relatively inexpensive and easy to handle. This compound has been studied extensively and has been found to have a number of unique properties that make it a valuable tool for scientists.

Scientific Research Applications

Synthesis of Functionalized 1,3-Oxazoline-2-thiones

Research by Yavari et al. (2008) in the field of organic chemistry has explored the efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates. These compounds were synthesized under solvent-free conditions, revealing significant advancements in the preparation of functionalized 1,3-oxazoline-2-thiones, which are valuable in various chemical syntheses (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Novel Building Blocks for Synthetic and Medicinal Chemistry

Slobodyanyuk et al. (2019) developed an efficient approach to prepare novel sp3-enriched 4,5-disubstituted oxazoles, which are pivotal in synthetic and medicinal chemistry. This method commenced with the synthesis of ethyl oxazole-4-carboxylates and was followed by the functional group transformation, demonstrating the versatility and utility of these compounds in the field of medicinal chemistry (Slobodyanyuk, Andriienko, Vashchenko, Volochnyuk, Ryabukhin, & Grygorenko, 2019).

Cationic Ring Opening Polymerization

The work of Simionescu, Onofrei, and Grigoras (1987) delved into the polymerization of 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, leading to significant insights in the field of polymer science. The cationic ring-opening polymerization of this compound was a key focus, demonstrating its potential in the creation of polymers with unique properties and applications (Simionescu, Onofrei, & Grigoras, 1987).

Application in Corrosion Inhibition

Rahmani et al. (2019) investigated the use of a novel triazole derivative, including 4,5-diethyl 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC), as an anticorrosion agent for mild steel. This study is significant in the context of corrosion science, showcasing the practical applications of oxazole derivatives in protecting metals from corrosive environments (Rahmani, Ismaily Alaoui, Azzouzi, Benhiba, Hallaoui, Rais, Taleb, Saady, Labriti, Aouniti, & Zarrouk, 2019).

properties

IUPAC Name

ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(8)5-3-9-4-7-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIVDFOMQXEGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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